Harringtonolide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

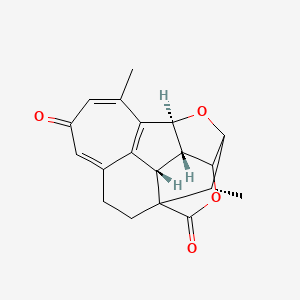

The compound Harringtonolide is a complex organic molecule with a unique hexacyclic structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Harringtonolide typically involves multiple steps, including cyclization and functional group modifications. The exact synthetic route can vary, but it generally requires precise control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methods that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The use of high-throughput screening and process optimization ensures that the industrial synthesis is both cost-effective and environmentally sustainable.

Análisis De Reacciones Químicas

Types of Reactions

Harringtonolide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Aplicaciones Científicas De Investigación

Antiproliferative Activity

Harringtonolide and its derivatives have been extensively tested for their antiproliferative activity against various cancer cell lines. A systematic study evaluated 17 semi-synthetic derivatives of this compound against four human cancer cell lines (HCT-116, A375, A549, and Huh-7) and one normal cell line (L-02). Among these derivatives, one compound exhibited a selectivity index of 56.5, indicating significant potential for selective targeting of cancer cells while sparing normal cells .

| Compound | Cell Line Tested | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| This compound | A375 | 43 | N/A |

| Derivative 6 | Huh-7 | N/A | 56.5 |

| Derivative 11a | HCT-116 | N/A | N/A |

Antiviral Activity

This compound has also shown promising antiviral properties. Preliminary tests indicated that it possesses antiviral activity against certain viruses, although specific mechanisms remain to be fully elucidated . The compound's ability to interfere with viral replication pathways positions it as a candidate for further antiviral drug development.

Plant Growth Inhibition

In addition to its medicinal applications, this compound has demonstrated significant plant growth inhibitory effects. It has been shown to inhibit the growth of various plant species, including tobacco and beans. This property suggests potential uses in agricultural applications as a natural herbicide .

Case Studies

- Study on Antitumor Activity : A study published in Nature highlighted this compound's ability to induce necrosis in KB tumor cells at low concentrations (IC50 = 43 nM). This study provided insights into the compound's potential as an antitumor agent .

- Synthesis and Derivative Development : Research focused on the semi-synthesis of this compound derivatives revealed structure-activity relationships that are essential for optimizing its cytotoxic properties. Modifications to the tropone and lactone moieties were found to be crucial for enhancing biological activity .

- Antiviral Studies : Another study explored the antiviral efficacy of this compound against specific viral strains, prov

Mecanismo De Acción

The mechanism of action of Harringtonolide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Barrelene: A polycyclic compound with a barrel-like structure.

Basketane: A polycyclic alkane resembling a basket.

Cubane: A cubic-shaped polycyclic hydrocarbon.

Uniqueness

What sets Harringtonolide apart from these similar compounds is its specific arrangement of rings and functional groups, which confer unique chemical properties and potential applications. Its ability to undergo a wide range of chemical reactions and its potential use in various scientific fields make it a compound of significant interest.

Propiedades

Fórmula molecular |

C19H18O4 |

|---|---|

Peso molecular |

310.3 g/mol |

Nombre IUPAC |

(11S,12R,13S,19R)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione |

InChI |

InChI=1S/C19H18O4/c1-7-5-10(20)6-9-3-4-19-8(2)15-17(23-18(19)21)13-14(19)12(9)11(7)16(13)22-15/h5-6,8,13-17H,3-4H2,1-2H3/t8-,13+,14+,15?,16+,17?,19?/m0/s1 |

Clave InChI |

QNJIIOHVULPMRL-OFSDVKARSA-N |

SMILES |

CC1C2C3C4C5C1(CCC6=CC(=O)C=C(C(=C56)C4O2)C)C(=O)O3 |

SMILES isomérico |

C[C@H]1C2C3[C@@H]4[C@@H]5C1(CCC6=CC(=O)C=C(C(=C56)[C@H]4O2)C)C(=O)O3 |

SMILES canónico |

CC1C2C3C4C5C1(CCC6=CC(=O)C=C(C(=C56)C4O2)C)C(=O)O3 |

Sinónimos |

hainanolide harringtonolide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.